N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide

Medicinal chemistry SAR Chemical biology

Researchers developing LC-MS/MS methods for thiophenyl-amide metabolites often lack a structurally authentic, well-defined calibrant. This compound fills that gap: • Unique InChI Key & 301.4 g/mol MW enable unambiguous retention-time alignment. • Dihydrobenzofuran-propan-2-yl amine segment provides a distinct SAR probe for FABP4/5 patent space exploration. • ≥95% purity, in stock, ships globally. Synthesized as a versatile intermediate; two addressable functional groups support combinatorial library construction.

Molecular Formula C17H19NO2S
Molecular Weight 301.4
CAS No. 2034349-99-8
Cat. No. B2900643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide
CAS2034349-99-8
Molecular FormulaC17H19NO2S
Molecular Weight301.4
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCC2)NC(=O)CC3=CSC=C3
InChIInChI=1S/C17H19NO2S/c1-12(18-17(19)10-14-5-7-21-11-14)8-13-2-3-16-15(9-13)4-6-20-16/h2-3,5,7,9,11-12H,4,6,8,10H2,1H3,(H,18,19)
InChIKeyWIFAWOUGFNFLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide: Identifiers and Differential Evidence


N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide (CAS 2034349‑99‑8) is a synthetic, heterocyclic amide composed of a 2,3‑dihydrobenzofuran core linked via a propan‑2‑yl spacer to a thiophen‑3‑yl‑acetamide moiety (C₁₇H₁₉NO₂S, MW 301.4 g mol⁻¹) [REFS‑1]. The compound belongs to the broad class of thiophenyl‑substituted amides, a structural family that has been patented for fatty‑acid binding protein (FABP4/5) inhibition [2]. Critical note: as of the evidence cut‑off date, no peer‑reviewed quantitative structure‑activity relationship (SAR) data or head‑to‑head biological comparisons are publicly available for this specific compound. The differentiation arguments presented below are therefore derived from structural comparison, class‑level patent disclosures, and the closest identifiable analog that does possess publicly listed molecular descriptors.

Unique structural probe for thiophenyl-amide chemotype studies
Defined mass suitable as retention-time calibrant in LC-MS/MS methods
Synthetic intermediate with two modifiable positions for focused library generation

Why N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide Cannot Be Replaced by In‑Class Analogs


Thiophenyl‑amide chemotypes are known to exhibit widely divergent target engagement, metabolic stability, and cellular potency depending on subtle modifications to the central amide linker, the nature of the aromatic substituents, and the saturation state of the heterocyclic core [1]. In the absence of a publicly disclosed pharmacological fingerprint for this specific compound, any assumption that a closely related analog (e.g., a benzofuran‑2‑yl regioisomer or a thiophen‑2‑yl variant) would yield equivalent activity is unsupported. The following evidence items catalogue the limited but structurally grounded differentiation markers that currently exist, directly underscoring why an informed procurement decision must await compound‑specific validation rather than relying on class‑level generalisations.

Physicochemical Shift

37.5% molecular weight increase and added thiophene ring alter lipophilicity and binding enthalpy relative to the acetyl analog.

Pharmacophore Divergence

Thiophene introduces π-stacking and H-bond acceptor capacity absent in the closest cataloged analog, potentially shifting target preference.

Absent Compound-Specific Data

No peer-reviewed SAR data exist; class-level patent ranges cannot substitute for direct biological validation of this compound.

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide: Quantitative Differentiation Evidence


Structural Comparison with Closest Cataloged Analog

The closest identifiable analog with publicly available molecular descriptors is N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide (CAS 1904045‑04‑0, MW 219.28 g mol⁻¹) . Replacement of its acetyl group with a thiophen‑3‑yl‑acetyl group in the target compound increases the molecular weight by 82.16 g mol⁻¹ (37.5 % increase) and introduces a heteroaromatic ring that provides additional π‑stacking and hydrogen‑bond‑acceptor capacity [1]. No quantitative biological data are available for either compound, and therefore this is a structural–physicochemical differentiation only.

MW & Structural Complexity
Cross-study comparable
301.4 vs 219.28 g·mol⁻¹
Δ +82.16 g·mol⁻¹ (37.5%)
Supports non-interchangeability due to altered physicochemical profile
No assay data; in silico structure comparison only
Medicinal chemistry SAR Chemical biology

Thiophen‑3‑yl Acetamide Motif in FABP4/5 Patents

The non‑annulated thiophenylamide patent (US 9,353,102 B2) discloses compounds with the generic thiophen‑3‑yl‑acetamide substructure and reports IC₅₀ values for FABP4 ranging from <0.1 µM to >10 µM depending on peripheral substituents [1]. The target compound contains the identical thiophen‑3‑yl‑acetamide warhead but differs in the amine‑bearing segment (dihydrobenzofuran‑propan‑2‑yl versus substituted phenylalkyl). Quantitative data for this specific compound are not disclosed in the patent.

FABP4 Class-Level Potency
Class-level inference
IC₅₀ range 10 µM (patent exemplars)
Thiophenyl-acetamide pharmacophore is present, but compound-specific data are absent
Requires de-novo profiling
FABP4/5 inhibition Metabolic disease Patent SAR

Absence of Head‑to‑Head Biological Data

A systematic search of PubMed, BindingDB, ChEMBL, and major patent repositories (conducted up to the knowledge cut‑off) returned zero publications or deposited datasets containing quantitative biochemical, cellular, or in‑vivo data for CAS 2034349‑99‑8 alone or in direct comparison with a named analog [1]. Consequently, any differentiation claim based on potency, selectivity, or ADME properties cannot be substantiated at the present time.

Biological Data Availability
Data to verify
0 hits across PubMed, BindingDB, ChEMBL
Elevated procurement risk; target activity cannot be predicted without de-novo testing
Literature survey cut-off 2026-04
Data gap Procurement risk Assay readiness

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide: Application Scenarios


Mass Spectrometry Reference Standard

Given its well‑defined molecular weight (301.4 g mol⁻¹) and a unique InChI Key (WIFAWOUGFNFLOM‑UHFFFAOYSA‑N), the compound can serve as a retention‑time and fragmentation‑pattern calibrant for LC‑MS/MS methods targeting thiophenyl‑amide derivatives. This application is supported solely by the compound's structural uniqueness and does not imply biological activity [1].

FABP4/5 Pharmacophore Probe

The US 9,353,102 B2 patent establishes that thiophen‑3‑yl‑acetamides can inhibit FABP4/5 with sub‑micromolar potency [1]. Researchers investigating metabolic disorders may utilise CAS 2034349‑99‑8 as a structurally distinct probe to evaluate the contribution of the dihydrobenzofuran‑propan‑2‑yl amine segment to binding affinity and selectivity, provided de‑novo biochemical profiling is undertaken.

Focused Library Synthesis Building Block

The compound's two synthetically addressable functional groups (secondary amide and dihydrobenzofuran C‑5 position) make it a versatile intermediate for the generation of combinatorial libraries. The >300 Da molecular weight positions it within the lead‑like space, and the thiophene ring offers opportunities for electronic tuning. No direct biological data underpin this scenario; it is based on synthetic tractability alone.

Negative Control for CB1 Screening

Structural analogs in which the dihydrobenzofuran core replaces the benzofuran group have been reported as CB1 agonists [1]. The target compound's saturated 2,3‑dihydrobenzofuran ring may reduce CB1 affinity relative to the fully aromatic benzofuran analogs. This hypothesis, while untested, would justify the compound's use as a specificity control in cannabinoid‑receptor screening panels, contingent upon confirmatory binding data.

Application Selection Property Validation Focus
Mass Spectrometry Reference Standard Well-defined molecular weight and unique InChIKey LC-MS/MS retention time and fragmentation pattern
FABP4/5 Pharmacophore Probe Thiophen-3-yl-acetamide warhead De novo biochemical profiling of binding affinity and selectivity
Focused Library Synthesis Building Block Two synthetically addressable functional groups Synthetic tractability and electronic tuning potential
Negative Control for CB1 Screening Saturated dihydrobenzofuran vs. aromatic benzofuran analogs CB1 receptor binding assay for specificity confirmation
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